molecular formula C6H10O2 B146633 3,4-Dihydro-2-methoxy-2H-pyran CAS No. 4454-05-1

3,4-Dihydro-2-methoxy-2H-pyran

Cat. No. B146633
Key on ui cas rn: 4454-05-1
M. Wt: 114.14 g/mol
InChI Key: XCYWUZHUTJDTGS-UHFFFAOYSA-N
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Patent
US06495565B2

Procedure details

Borane-THF 1M (14.6 ml, 14.6 mmol) was added slowly to an ice cooled solution of 3,4-dihydro-2-methoxy-2H-pyran (55.0 g, 44 mmol) in THF (15 ml). The ice bath was removed and the reaction was stirred at room temperature for 1 h, cooled to 0° C. and 3 N sodium hydroxide (14.6 ml) was added followed with 30% hydrogen peroxide (9 ml). This was allowed to stir for 4 hs warming to room temperature. The reaction was extracted with ethyl acetate (2×50 ml). The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated to give 6-methoxytetrahydro-2H-pyran-3-ol (4.2 g, 72%) as an oil.
Quantity
14.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.C1C[O:5]CC1.[CH3:7][O:8][CH:9]1[CH2:14][CH2:13][CH:12]=[CH:11][O:10]1>C1COCC1>[CH3:7][O:8][CH:9]1[O:10][CH2:11][CH:12]([OH:5])[CH2:13][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
14.6 mL
Type
reactant
Smiles
B.C1CCOC1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55 g
Type
reactant
Smiles
COC1OC=CCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
3 N sodium hydroxide (14.6 ml) was added
STIRRING
Type
STIRRING
Details
to stir for 4 hs
TEMPERATURE
Type
TEMPERATURE
Details
warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1CCC(CO1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 217.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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